p-(1-Adamantyl)toluene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22/c1-12-2-4-16(5-3-12)17-9-13-6-14(10-17)8-15(7-13)11-17/h2-5,13-15H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQXTZGKFOTWFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306407 | |
| Record name | p-(1-Adamantyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1459-55-8 | |
| Record name | 1459-55-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176093 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | p-(1-Adamantyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1459-55-8 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the precise structure of p-(1-adamantyl)toluene by probing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C.
The ¹H NMR spectrum of this compound provides critical information about the electronic environment of its hydrogen atoms. The molecule's structure gives rise to distinct signals for the aromatic protons of the toluene (B28343) ring and the aliphatic protons of the adamantyl cage.
Due to the symmetry of the p-substituted toluene ring, the four aromatic protons are chemically non-equivalent and typically appear as two distinct doublets. The adamantyl group, with its high degree of symmetry, simplifies the aliphatic region of the spectrum. The 15 protons of the adamantyl cage are distributed among three chemically distinct environments, leading to three separate signals.
The chemical shifts are influenced by the electron-donating nature of the alkyl groups (methyl and adamantyl) on the benzene (B151609) ring. The specific chemical shifts observed for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are detailed below. chemicalbook.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₄) | 7.25 | Doublet |
| Aromatic (C₆H₄) | 7.13 | Doublet |
| Methyl (CH₃) | 2.31 | Singlet |
| Adamantyl (CH₂) | 2.08 | Broad Singlet |
| Adamantyl (CH) | 1.90 | Broad Singlet |
| Adamantyl (CH₂) | 1.76 | Broad Singlet |
| Data sourced from an NMR spectrum recorded at 400 MHz in CDCl₃. chemicalbook.com |
¹³C NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton of the molecule. libretexts.org In this compound, the symmetry of both the toluene and adamantyl moieties results in a smaller number of signals than the total number of carbon atoms.
The toluene ring exhibits four distinct signals for its six carbons due to the plane of symmetry passing through the methyl and adamantyl substituents. The adamantyl group, attached via one of its four equivalent tertiary (methine) carbons, shows four signals for its ten carbon atoms. The chemical shifts are spread over a wide range, with the sp² hybridized aromatic carbons appearing downfield compared to the sp³ hybridized aliphatic carbons. libretexts.orgoregonstate.edu
| Carbon Assignment | Approximate Chemical Shift (δ, ppm) |
| Aromatic Quaternary (C-Adamantyl) | ~148 |
| Aromatic Quaternary (C-CH₃) | ~135 |
| Aromatic CH (ortho to Adamantyl) | ~125 |
| Aromatic CH (ortho to CH₃) | ~129 |
| Adamantyl Quaternary (C-Aromatic) | ~36 |
| Adamantyl CH | ~48 |
| Adamantyl CH₂ | ~37 |
| Adamantyl CH₂ | ~29 |
| Methyl (CH₃) | ~21 |
| Note: Specific shift values can vary slightly based on solvent and experimental conditions. |
While 1D NMR spectra provide essential data, 2D NMR techniques are employed for unambiguous structural confirmation by revealing correlations between nuclei. youtube.comsdsu.eduwalisongo.ac.id
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks between the adjacent aromatic protons, confirming their connectivity on the benzene ring. It would also reveal couplings between protons within the adamantyl cage, helping to assign the complex aliphatic signals.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduemerypharma.com An HSQC spectrum of this compound would definitively link each proton resonance (e.g., the methyl protons at ~2.31 ppm) to its corresponding carbon resonance (the methyl carbon at ~21 ppm). emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. youtube.comsdsu.edu This is particularly useful for identifying connections across quaternary (non-protonated) carbons. For instance, an HMBC spectrum would show a correlation between the adamantyl protons and the aromatic quaternary carbon to which the adamantyl group is attached (~148 ppm), providing unequivocal proof of the connection between the two moieties.
The bulky, lipophilic adamantyl group is a classic "guest" moiety in supramolecular chemistry, known for forming stable inclusion complexes with various "host" molecules, most notably cyclodextrins. researchgate.netsemanticscholar.org NMR spectroscopy is a primary method for studying these host-guest interactions in solution. researchgate.net
Upon formation of an inclusion complex, such as this compound with β-cyclodextrin, significant changes in the ¹H NMR chemical shifts of both the host and guest molecules are observed. researchgate.netnih.gov Protons on the adamantyl group that are encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) typically experience an upfield shift (to a lower ppm value) due to the shielding effects of the host's cavity. nih.gov Conversely, protons on the host molecule that are in close proximity to the guest can also exhibit shifts. By monitoring these chemical shift changes as a function of host or guest concentration, it is possible to determine the stoichiometry of the complex and calculate the association constant (Kₐ), which quantifies the strength of the host-guest binding. semanticscholar.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns of its ions. nih.gov
Electron Ionization (EI) is a "hard" ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, often causing extensive fragmentation. wikipedia.org This fragmentation provides a characteristic fingerprint for a compound, aiding in its structural elucidation. wikipedia.orglibretexts.org
The EI mass spectrum of this compound shows a distinct molecular ion (M⁺˙) peak, which confirms its molecular weight of 226 g/mol . The fragmentation pattern is dominated by cleavages related to the stable adamantyl and benzyl-type structures.
Key features of the fragmentation pattern include:
Molecular Ion (M⁺˙): A prominent peak at m/z = 226 corresponds to the intact ionized molecule. chemicalbook.com
Base Peak: The most intense peak in the spectrum (base peak) often appears at m/z = 169. chemicalbook.com This fragment likely arises from a rearrangement and loss of a propyl group (C₃H₇) from the adamantyl cage after ionization.
Adamantyl Cation: A significant peak is observed at m/z = 135, corresponding to the stable tertiary 1-adamantyl cation ([C₁₀H₁₅]⁺), formed by the cleavage of the bond between the adamantyl and toluene groups. nih.gov
Tropylium (B1234903) Ion: A peak at m/z = 91 is characteristic of the highly stable tropylium ion ([C₇H₇]⁺), a common fragment in the mass spectra of toluene and other alkylbenzenes. youtube.com It is formed by the fragmentation of the toluene portion of the molecule.
The table below summarizes the prominent ions observed in the EI mass spectrum of this compound. chemicalbook.com
| m/z | Relative Intensity (%) | Possible Ion Structure/Fragment |
| 226 | 73.9 | [C₁₇H₂₂]⁺˙ (Molecular Ion) |
| 183 | 10.0 | [M - C₃H₇]⁺ |
| 169 | 100.0 | [C₁₃H₁₃]⁺ (Base Peak) |
| 135 | Not specified, but known to be strong | [C₁₀H₁₅]⁺ (1-Adamantyl cation) nih.gov |
| 105 | 13.7 | [C₈H₉]⁺ |
| 91 | 10.8 | [C₇H₇]⁺ (Tropylium ion) |
| Data sourced from ChemicalBook. chemicalbook.com |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous structural confirmation of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high accuracy (typically to within 0.001 m/z units), which allows for the determination of the precise elemental composition of the molecule. researchgate.net This capability is fundamental in distinguishing between compounds with the same nominal mass but different chemical formulas.
For this compound, HRMS is used to verify its elemental composition of C₁₇H₂₂. The experimentally determined monoisotopic mass would be compared against the theoretically calculated exact mass to confirm the identity of the compound. The high-resolution measurement of the molecular ion peak confirms the molecular formula and, by extension, the molecular weight with a high degree of confidence. researchgate.netnist.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂ |
| Calculated Exact Mass | 226.1722 u |
| Molecular Weight | 226.36 g/mol nist.govchemicalbook.com |
Gas Chromatography (GC) for Purity Assessment and Isomer Separation
Gas Chromatography (GC) is a cornerstone technique for analyzing this compound, serving two primary functions: the assessment of sample purity and the separation of potential isomers.
Purity Assessment: GC, typically coupled with a Flame Ionization Detector (FID), is widely used to determine the purity of this compound samples. kelid1.irquora.com The method separates volatile and thermally stable compounds based on their differential partitioning between a stationary phase and a mobile gas phase. In a typical analysis, a sample of this compound is vaporized and carried by an inert gas through a capillary column. kelid1.ir Impurities, such as starting materials from synthesis or side-products, will exhibit different retention times compared to the main compound, appearing as separate peaks in the chromatogram. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative purity determination. Commercial grades of this compound often specify a purity of greater than 95.0%, as determined by GC. labscoop.com
Isomer Separation: The synthesis of this compound can potentially yield positional isomers, namely o-(1-adamantyl)toluene and m-(1-adamantyl)toluene. These isomers possess very similar physical properties, such as boiling points, making their separation challenging. researchgate.net High-resolution capillary GC is the method of choice for this task. The separation of aromatic positional isomers often requires specialized stationary phases that can exploit subtle differences in molecular shape and polarity. researchgate.netchromforum.org For instance, columns with nematic liquid crystal stationary phases have demonstrated particular selectivity for rigid isomers, separating them based on their molecular geometry. researchgate.net The more linear para-isomer generally interacts more strongly with such phases, leading to a longer retention time compared to the more compact ortho- and meta-isomers.
| Parameter | Typical Condition |
|---|---|
| Column Type | Capillary Column (e.g., polysiloxane-based) |
| Stationary Phase | Non-polar or moderately polar (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium or Hydrogen antpedia.com |
| Injection Mode | Split/Splitless |
| Detector | Flame Ionization Detector (FID) antpedia.com |
| Temperature Program | Gradient elution, e.g., 100°C to 250°C |
X-ray Diffraction (XRD) for Single-Crystal Structural Determination
For this compound, a successful single-crystal XRD analysis would yield a detailed structural model. The process involves irradiating a single, high-quality crystal with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. rigaku.comornl.gov This would definitively confirm the para-substitution pattern on the toluene ring and reveal the precise spatial relationship between the planar aromatic ring and the rigid, cage-like adamantyl group. While the technique is exceptionally powerful, its application is contingent on the ability to grow a suitable single crystal of the compound.
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. |
| Bond Lengths | The precise distance between the nuclei of two bonded atoms. |
| Bond Angles | The angle formed between three connected atoms. |
| Torsional Angles | The dihedral angle describing the rotation around a chemical bond. |
| Crystal Packing | The arrangement of molecules within the crystal lattice. |
Other Relevant Spectroscopic Techniques (e.g., IR, UV-Vis)
Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The IR spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The spectrum of this compound is expected to show a combination of absorptions characteristic of both the adamantyl cage and the p-substituted aromatic ring.
Key expected absorptions include:
Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers just above 3000 cm⁻¹. vscht.cz
Aliphatic C-H Stretch: The adamantyl group and the methyl group on the toluene ring will give rise to strong C-H stretching bands in the 2850-3000 cm⁻¹ region. aip.org
Aromatic C=C Stretch: Benzene rings exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. vscht.cz
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds provide information about the substitution pattern. A strong band in the 800-840 cm⁻¹ region is typically indicative of para-substitution.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3000-3100 | C-H Stretch | Aromatic Ring |
| 2850-2970 | C-H Stretch | Adamantyl and Methyl Groups |
| 1500-1600 | C=C Stretch | Aromatic Ring |
| ~820 | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Ring |
UV-Visible (UV-Vis) Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For this compound, the chromophore responsible for UV absorption is the substituted benzene ring. nist.gov The adamantyl group, being a saturated alkyl substituent, does not absorb in the near-UV region but acts as an auxochrome, which can cause minor shifts in the absorption maxima (λ_max) and intensity compared to unsubstituted toluene.
The UV spectrum of toluene in a non-polar solvent typically shows a weak, fine-structured band around 260 nm (the B-band) and a stronger band below 220 nm (the E-band). nist.govomlc.org The spectrum of this compound is expected to be very similar, with slight bathochromic (red) shifts due to the electron-donating alkyl substituents (both methyl and adamantyl).
| Band | Approximate λ_max (nm) | Transition |
|---|---|---|
| E-band | ~210 | π → π |
| B-band | ~262 | π → π (Symmetry-forbidden) |
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is instrumental in studying the properties of p-(1-Adamantyl)toluene.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its optimized geometry. Functionals such as B3LYP combined with basis sets like 6-311(d,p) are commonly used for the geometry optimization of organic molecules. researchgate.net The process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable structure. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles, particularly concerning the connection between the bulky adamantyl group and the toluene (B28343) ring. Studies on similar molecules, such as p-xylene, have successfully used DFT to identify different conformers and their relative stabilities. eurjchem.com
Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the distribution of electrons within the molecule and the properties of its molecular orbitals. Key parameters derived from this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity, stability, and electronic properties. nih.govscispace.com A smaller gap generally suggests higher reactivity. The analysis also provides insights into the molecular electrostatic potential (MEP), which maps the electron density to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for chemical reactions. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| Optimized Bond Lengths/Angles | The equilibrium distances between atomic nuclei and the angles between adjacent bonds. | Defines the molecule's stable 3D structure. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | A map of the charge distribution around the molecule. | Identifies nucleophilic and electrophilic sites for reactions. nih.gov |
DFT is a crucial tool for elucidating the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. researchgate.net
For instance, DFT can be used to study electrophilic substitution reactions on the toluene ring, predicting whether substitution is more likely to occur at the ortho or meta positions relative to the methyl group, considering the steric hindrance from the large adamantyl group. Calculations on the hydrogenolysis of toluene have used DFT to locate transition state structures and determine activation energies. researchgate.net Similarly, the mechanisms of radical reactions, such as hydrogen abstraction from the methyl group by radicals like NO3, have been investigated for toluene using DFT, revealing that the side-chain abstraction is dominant at lower temperatures. nih.gov These methodologies can be directly applied to this compound to understand how the adamantyl substituent influences reaction rates and mechanisms.
DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. A prominent application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. Methods like the Gauge-Including Atomic Orbital (GIAO) method, often used with functionals like B3LYP, can calculate the magnetic shielding tensors for each nucleus in the molecule. researchgate.net These theoretical shielding values can then be converted into chemical shifts that can be directly compared with experimental NMR spectra.
Studies have demonstrated that linear scaling of DFT-calculated shifts can significantly improve their accuracy for both ¹H and ¹³C NMR. nih.gov For this compound, this would involve calculating the chemical shifts for the distinct protons and carbons of the toluene ring and the adamantyl cage. Such calculations can help assign ambiguous peaks in the experimental spectrum and confirm the connectivity of the molecule. The accuracy of these predictions depends on the choice of functional, basis set, and whether solvent effects are included. nih.govmdpi.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT is based on quantum mechanics, MD typically uses classical mechanics and force fields to model the interactions between particles. This allows for the simulation of much larger systems (e.g., a molecule in a solvent box) over longer timescales (nanoseconds to microseconds).
For this compound, MD simulations could be used to study its behavior in different solvents. By simulating the molecule surrounded by solvent molecules (like heptane (B126788) or toluene itself), one can investigate its solvation structure, diffusion properties, and conformational dynamics. nih.gov For example, simulations of toluene in water have been used to study the interface between the two immiscible liquids. jafmonline.net An all-atom model for toluene has been developed within the GROMOS96 force field to reproduce its physicochemical properties in the liquid phase. researchgate.net Such a model could be extended to this compound to understand how the bulky adamantyl group affects its interactions with surrounding solvent molecules and its aggregation behavior. nih.govresearchgate.net
| Application Area | Information Obtained | Example Methodology |
|---|---|---|
| Solvation Studies | Radial distribution functions, coordination numbers, solvation free energy. | Simulating one this compound molecule in a box of explicit solvent molecules (e.g., water, toluene). jafmonline.net |
| Liquid Structure | Analysis of intermolecular arrangements, such as stacking of aromatic rings. | Simulating a box of pure liquid this compound. researchgate.net |
| Diffusion Coefficient | Rate of movement of the molecule through a solvent. | Calculated from the mean squared displacement over time in a simulation. |
Quantum Chemical Methods for Reactivity and Selectivity Prediction
Beyond the general HOMO-LUMO analysis from DFT, other quantum chemical methods provide more detailed predictions of chemical reactivity and selectivity. Reactivity indices derived from conceptual DFT, such as chemical hardness, softness, and the electrophilicity index, can quantify the reactivity of this compound. nih.gov
Fukui functions can be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These methods provide a more nuanced view than the simple MEP analysis. For example, in the context of toluene oxidation, quantum chemical methods have been combined with experimental observations to uncover new reaction pathways and predict the formation of specific products. rsc.org Applying these methods to this compound would allow for a detailed prediction of how it would react with various reagents, guiding synthetic efforts and mechanistic studies.
Computational Studies on Adamantyl Carbocation Stability and Reactivity
The adamantyl group is well-known for its ability to stabilize carbocations at the bridgehead position. The 1-adamantyl cation is a remarkably stable tertiary carbocation due to the rigid, strain-free cage structure of adamantane (B196018). acs.org Computational studies have been instrumental in understanding the source of this stability.
Quantum chemical calculations can quantify the stability of the 1-adamantyl cation relative to other carbocations, such as the tert-butyl cation. These studies can also explore the energy barriers for rearrangements, such as 1,2-hydride shifts. For the 1-adamantyl cation, these barriers are exceptionally high, preventing the rearrangements that are common in other carbocation systems. acs.org In the context of this compound, computational methods can be used to study the properties of carbocations formed during reactions, such as electrophilic aromatic substitution. The stability imparted by the adamantyl group can influence reaction pathways, potentially favoring mechanisms that proceed through an adamantyl-stabilized cationic intermediate. Recent computational work has focused on developing algorithms to predict the outcomes of complex carbocationic rearrangements, which could be applied to reactions involving derivatives of this compound. nih.gov
Reactivity and Mechanistic Investigations of P 1 Adamantyl Toluene
Electrophilic Aromatic Substitution Reactions of the Toluene (B28343) Moiety
The toluene moiety of p-(1-adamantyl)toluene is subject to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for aromatic compounds. nih.govwikipedia.org The outcome of these reactions is governed by the electronic and steric properties of the two substituents on the benzene (B151609) ring: the electron-donating methyl group and the bulky 1-adamantyl group.
The methyl group is a well-established activating group and an ortho, para-director. youtube.comvanderbilt.edu It donates electron density to the aromatic ring through an inductive effect and hyperconjugation, stabilizing the positively charged intermediate (the arenium ion) formed during the substitution process. vanderbilt.edu This stabilization is most effective when the electrophile attacks the positions ortho or para to the methyl group. youtube.com
However, in this compound, the para position is already occupied by the 1-adamantyl group. Therefore, electrophilic attack is directed primarily to the two equivalent ortho positions relative to the methyl group (i.e., the positions meta to the adamantyl group). The 1-adamantyl group itself is considered a weak activating group due to its electron-donating inductive effect, but its most significant influence is steric hindrance. nih.govrsc.org The sheer bulk of the adamantyl cage physically obstructs the approach of electrophiles to the adjacent (ortho) positions on the ring. youtube.com
This leads to a predictable regioselectivity for SEAr reactions on this compound:
Favored Position: Substitution occurs almost exclusively at the positions ortho to the methyl group.
Disfavored Position: Substitution at the positions ortho to the adamantyl group is sterically hindered and therefore highly unlikely.
Studies on analogous systems, such as the nitration of 1-adamantyl aromatic ketones, have demonstrated that the adamantyl group exerts a powerful steric directing effect. semanticscholar.orgresearchgate.net For example, in the nitration of 1-adamantyl phenyl ketone, the substitution pattern is heavily influenced by the position of the carbonyl group, but the steric presence of the adamantyl cage remains a critical factor in determining the final product distribution. semanticscholar.orgresearchgate.net While specific yield data for the nitration or halogenation of this compound is not extensively documented in readily available literature, the principles of SEAr strongly predict a high preference for substitution at the 3- and 5-positions of the aromatic ring.
| Reaction Type | Electrophile (E+) | Predicted Major Product | Controlling Factors |
|---|---|---|---|
| Nitration | NO₂⁺ | 4-(1-Adamantyl)-2-nitrotoluene | Electronic activation by -CH₃; Steric hindrance by adamantyl |
| Bromination | Br⁺ | 2-Bromo-4-(1-adamantyl)toluene | Electronic activation by -CH₃; Steric hindrance by adamantyl |
| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl-4-(1-adamantyl)toluene | Electronic activation by -CH₃; Steric hindrance by adamantyl |
Functionalization of the Adamantyl Core
The adamantane (B196018) cage is known for its high stability and the strength of its C-H bonds, making its functionalization a significant chemical challenge. nih.gov The structure of this compound features one of the four bridgehead (tertiary) positions occupied by the p-tolyl group, leaving three equivalent tertiary C-H bonds and six equivalent methylene (B1212753) (secondary) C-H bonds available for reaction.
Direct functionalization of the adamantyl core typically requires overcoming the high bond dissociation energies of its C-H bonds (approximately 99 kcal/mol for tertiary and 96 kcal/mol for secondary C-H bonds). nih.gov Strategies often rely on the generation of highly reactive intermediates that can abstract a hydrogen atom from the cage. nih.govchemrxiv.org
Photoredox and hydrogen-atom transfer (HAT) catalysis have emerged as powerful methods for this purpose. chemrxiv.org These reactions often involve the generation of a highly reactive radical species in solution, which then selectively abstracts a hydrogen atom from the adamantane core. Due to the slightly lower bond dissociation energy and the greater stability of the resulting radical, abstraction from a tertiary (bridgehead) position is generally favored over a secondary position. Thus, for this compound, C-H functionalization strategies would be expected to preferentially target one of the three remaining bridgehead positions. Examples of such transformations on adamantane itself include alkylations, amidations, and carbonylations, which proceed via an adamantyl radical intermediate. nih.gov
Achieving high regioselectivity, especially at the secondary positions of the adamantane core, often requires the use of directing groups. researchgate.netnih.gov A directing group is a functional moiety attached to the adamantane skeleton that coordinates to a metal catalyst, bringing the catalytic center into close proximity with a specific C-H bond. snnu.edu.cnrsc.orgrsc.org
While many examples involve directing groups like amides or pyridines attached directly to the adamantane cage to direct functionalization at the adjacent C2 position, the p-tolyl group in this compound does not typically function as a directing group for reactions on the adamantyl core itself. researchgate.net However, the concept could be applied by first modifying the aromatic ring. For instance, installation of a suitable coordinating group (e.g., a pyridine (B92270) or an oxazoline) onto the toluene ring could, in principle, be used to direct a transition metal catalyst to a specific C-H bond on the adamantyl cage in a remote functionalization strategy. Such approaches, while synthetically complex, offer a pathway to otherwise inaccessible substitution patterns on the adamantyl framework. semanticscholar.org
Radical Reactions Involving Adamantyl Moieties
The adamantyl moiety readily participates in radical reactions due to the relative stability of the corresponding adamantyl radicals. libretexts.org Abstraction of a hydrogen atom from one of the bridgehead positions of the adamantyl core in this compound would generate a tertiary 1-adamantyl radical. This radical is a key intermediate in many functionalization reactions. nih.govacs.org
The generation of this radical can be achieved using various radical initiators, such as those formed from the thermal or photochemical decomposition of peroxides or azobisisobutyronitrile (AIBN). libretexts.org Once formed, the adamantyl radical can be trapped by a variety of radical acceptors. For example, radical chlorocarbonylation using oxalyl chloride can introduce an acyl chloride group onto the adamantyl cage. nih.gov Similarly, Giese-type additions involve the reaction of the adamantyl radical with electron-deficient alkenes to form new C-C bonds. nih.gov The p-tolyl substituent is electronically distant from the radical center on the adamantyl cage and is expected to have a minimal electronic effect on these reactions, with reactivity patterns closely mirroring those of adamantane itself.
Reactions in Supramolecular Host-Guest Systems
The adamantyl group is a quintessential guest molecule in the field of supramolecular chemistry. nih.gov Its size, spherical shape, and high hydrophobicity make it an ideal candidate for encapsulation within the cavities of various macrocyclic hosts, such as cyclodextrins and cucurbiturils. semanticscholar.orgnih.govmdpi.commdpi.com The this compound molecule is driven into the hydrophobic cavity of these hosts when in aqueous solution, primarily through the displacement of high-energy water molecules from the host's interior.
When this compound is encapsulated, the adamantyl moiety serves as the primary binding element, fitting snugly within the host cavity. This host-guest complex formation is a reversible equilibrium process characterized by a binding constant (Kₐ), which quantifies the strength of the interaction. For adamantane derivatives with hosts like β-cyclodextrin, these binding constants are typically very high, often in the range of 10⁴ to 10⁵ M⁻¹. semanticscholar.orgmdpi.com
| Host | Guest Type | Typical Binding Constant (Kₐ) in M⁻¹ | Primary Driving Force |
|---|---|---|---|
| β-Cyclodextrin | 1-Adamantyl derivatives | 10⁴ - 10⁵ | Hydrophobic effect |
| Cucurbit chemrxiv.orguril | 1-Adamantyl derivatives | > 10¹² | Hydrophobic effect & Ion-dipole interactions |
The confinement of the molecule within the host cavity can significantly alter its reactivity. rsc.orgrsc.org The surrounding host can sterically shield the encapsulated portion of the guest from attack by external reagents. For this compound, encapsulation of the adamantyl group could potentially modulate the reactivity of the exposed toluene ring. Conversely, if the host is large enough to encapsulate the entire molecule, it could effectively isolate it, preventing reactions altogether. This "molecular incarceration" can be used to stabilize otherwise reactive species or to control reaction pathways by selectively exposing certain parts of the guest molecule to the bulk solution. rsc.org
Impact on Reaction Selectivity and Catalysis
The primary influence of the p-(1-adamantyl) substituent is steric in nature. The adamantyl cage is a large, rigid, and three-dimensional hydrocarbon structure that physically obstructs access to the adjacent positions on the aromatic ring. This steric bulk is a dominant factor in directing incoming reagents away from the ortho positions (positions 2 and 6) of the toluene ring. Consequently, in electrophilic aromatic substitution reactions, there is a pronounced preference for substitution to occur at the remaining unsubstituted ortho positions (relative to the methyl group, i.e., positions 3 and 5).
While specific data for a wide range of catalytic reactions involving this compound is not extensively documented in publicly available literature, the principles of steric and electronic effects allow for predictions regarding its reactivity. For instance, in reactions where steric hindrance is a key determining factor, the adamantyl group would be expected to exert significant control over the product distribution.
To illustrate the directing effect of bulky substituents in similar aromatic compounds, consider the nitration of adamantyl-bearing aromatic ketones. Although not this compound itself, the data provides insight into how a bulky adamantyl group can influence regioselectivity.
| Entry | Nitrating Agent/Conditions | Temperature (°C) | ortho (%) | meta (%) | para (%) |
|---|---|---|---|---|---|
| 1 | Mixed Acid (HNO₃/H₂SO₄) | 30 | 29 | 37 | 34 |
| 2 | Mixed Acid (HNO₃/H₂SO₄) | -15 | 14 | 56 | 30 |
In this related example, the steric hindrance of the adamantyl group, combined with the electronic effects of the carbonyl group, leads to a complex product distribution that is sensitive to reaction conditions. semanticscholar.org For this compound, the electronic effect of the methyl group (ortho-, para-directing and activating) and the steric bulk of the para-adamantyl group would be the controlling factors.
Furthermore, the adamantyl moiety can influence catalysis when incorporated into ligands for metal catalysts. While this compound itself is not a common ligand, the principles derived from adamantyl-containing phosphine (B1218219) ligands are relevant. The bulk of the adamantyl group can create a large cone angle, which can promote reductive elimination and stabilize low-coordinate metal centers, thereby enhancing catalytic activity.
In reactions involving the toluene methyl group, the adamantyl substituent is expected to have a less direct steric influence due to its distance. However, its electron-donating nature (via hyperconjugation and induction) can subtly affect the reactivity of the benzylic protons.
Incorporation into Polymeric Materials
The integration of the this compound moiety into polymer chains is a key strategy for developing advanced materials with superior properties. The adamantyl group acts as a bulky pendant group that modifies the polymer's architecture and behavior.
The synthesis of high-performance polymers begins with the strategic design of monomers. The this compound structure serves as an excellent precursor for creating such monomers. By functionalizing the toluene ring, typically by introducing a polymerizable group like a vinyl or (meth)acrylate moiety, monomers such as adamantylstyrene or adamantyl (meth)acrylate can be prepared. researchgate.net The design principle involves combining the polymerizable nature of the vinyl or acrylate group with the desirable properties conferred by the adamantyl substituent.
These adamantane-containing monomers can be homopolymerized or copolymerized with other conventional monomers. This co-monomer approach allows for the fine-tuning of the final polymer's properties by controlling the concentration of the bulky adamantyl units along the polymer backbone. rsc.org A variety of vinyl monomers containing adamantyl groups, including styrenes, (meth)acrylates, and 1,3-dienes, have been designed to undergo living anionic polymerization, which affords precise control over the polymer's molecular weight and results in a narrow molecular weight distribution. researchgate.netresearchgate.net
Polymers incorporating the structural features of this compound are typically synthesized through the polymerization of adamantyl-containing vinyl monomers. researchgate.net Advanced polymerization techniques are often employed to achieve well-defined polymer architectures.
Living Anionic Polymerization : This method is frequently used for adamantyl-containing monomers like adamantyl styrenes and methacrylates. researchgate.net It allows for the synthesis of polymers with predictable molecular weights and very low polydispersity (Mw/Mn ≈ 1.1), as well as the creation of block copolymers. researchgate.netrsc.org
Controlled Radical Polymerization : Techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are also utilized for adamantyl (meth)acrylates, providing good control over the polymerization process. researchgate.net
Post-polymerization Modification : An alternative strategy involves introducing the adamantyl group onto an existing polymer chain. For instance, a Friedel-Crafts alkylation reaction can be used to attach adamantyl groups to the phenyl rings of a pre-synthesized polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) copolymer. rsc.org
These synthetic routes enable the creation of a wide range of adamantane-containing polymers, from simple homopolymers to complex block copolymers, each designed for specific high-performance applications. rsc.org
The incorporation of the bulky and rigid adamantyl group, as found in this compound, has a profound and generally positive influence on the key properties of the resulting polymers. researchgate.netresearchgate.net
Thermal Stability : Adamantyl-containing polymers exhibit significantly enhanced thermal stability. The rigid cage structure of adamantane restricts thermal motion and increases the energy required for bond scission. For example, thermogravimetric analysis (TGA) of adamantyl-modified PS-b-PMMA showed an increase in the 5% weight loss temperature (Td5) from 348 °C for the unmodified polymer to 355 °C for the modified version. rsc.org Saturated polymers with adamantane units in the main chain show excellent thermal stabilities, with degradation temperatures between 452–456 °C. acs.org
Glass Transition Temperature (Tg) : The most notable effect of the adamantyl group is a dramatic increase in the glass transition temperature. researchgate.net The bulkiness of the adamantyl substituent severely restricts the rotational freedom of the polymer chains, thus requiring more thermal energy to transition from a glassy to a rubbery state. Adamantane-containing polystyrene derivatives have been synthesized with Tg values as high as 268 °C. rsc.org The introduction of an adamantyl group into a polystyrene block can significantly increase its Tg. rsc.org
Crystallinity : The effect on crystallinity depends on the polymer architecture. When adamantane units are precisely positioned as defects within a polyethylene chain, they can disrupt the packing of the polymer chains. acs.org Polymers with shorter methylene chains between adamantane units tend to be amorphous, while increasing the spacing allows for the development of semicrystalline behavior. acs.org For instance, a poly(1,3-adamantylene) with 10 methylene groups between adamantane units is completely amorphous, whereas those with 16 to 20 methylene groups exhibit melting points and increasing crystallinity. acs.org
Solubility : The introduction of the highly lipophilic adamantyl group generally decreases the solubility of polymers in common polar solvents while improving solubility in nonpolar hydrocarbon solvents. However, some all-hydrocarbon polymers with adamantane units in the backbone have been found to be insoluble in common organic solvents, posing a challenge for characterization. acs.org
| Property | Observation | Reason | Source |
|---|---|---|---|
| Thermal Stability | Increased decomposition temperature (e.g., Td5 increased from 348 °C to 355 °C in modified PS-b-PMMA) | The rigid adamantane cage restricts thermal motion and increases bond dissociation energy. | rsc.org |
| Glass Transition Temperature (Tg) | Significantly increased (e.g., up to 268 °C for an adamantane-containing polystyrene) | The bulky group restricts segmental motion and chain rotation along the polymer backbone. | rsc.orgrsc.org |
| Crystallinity | Can decrease or induce amorphous character by disrupting chain packing when incorporated as a defect. | The bulky, non-linear shape of the adamantyl group acts as a structural defect, hindering regular chain folding. | acs.org |
| Solubility | Generally increases solubility in nonpolar solvents due to its hydrocarbon nature. | The adamantyl group is highly lipophilic. | acs.org |
Role in Molecular Recognition and Host-Guest Chemistry
The well-defined, rigid, and hydrophobic nature of the adamantyl group makes it an ideal component for designing systems based on molecular recognition. It is frequently employed as a "guest" molecule in supramolecular chemistry due to its perfect size and shape complementarity with various macrocyclic "host" molecules. nih.govnih.gov
Calixarenes are macrocyclic compounds that serve as versatile host molecules in supramolecular chemistry. chachkov.ru Attaching this compound derivatives to the upper rim of a calixarene (B151959) scaffold creates a new class of host molecules with modified properties. For example, p-(1-adamantyl)calix researchgate.netarene was synthesized by the condensation of 4-(1-adamantyl)phenol with paraformaldehyde. researchgate.net
The primary roles of the adamantyl substituents in these macrocycles are:
Enlarging the Hydrophobic Cavity : The bulky adamantyl groups extend the hydrophobic cavity of the calixarene, enabling it to encapsulate larger guest molecules. chachkov.ru
Modifying Solubility : The lipophilic adamantyl groups increase the solubility of the calixarene in nonpolar organic solvents.
Controlling Conformation : The steric bulk of the adamantyl groups can influence the conformational mobility of the calixarene macrocycle, sometimes locking it into a specific shape, such as the "cone" conformation, which is crucial for selective guest binding. researchgate.net
These adamantylated calixarenes are used as molecular receptors for various ions and neutral molecules and serve as building blocks for more complex supramolecular architectures. chachkov.ruresearchgate.net
The adamantyl group is renowned for its ability to form stable inclusion complexes with cyclodextrins (CDs), particularly β-cyclodextrin. nih.gov The adamantyl moiety fits perfectly into the hydrophobic cavity of the β-cyclodextrin host, leading to a strong and highly specific non-covalent interaction. beilstein-journals.org This host-guest pairing is characterized by high association constants, typically in the range of 10³ to 10⁵ M⁻¹. nih.govnih.gov
This predictable and robust interaction is the foundation for constructing numerous supramolecular systems:
Polymer Networks : When polymers are functionalized with pendant adamantyl groups, the addition of a multivalent cyclodextrin (B1172386) host (or vice versa) can act as a non-covalent cross-linker, leading to the formation of hydrogels or self-healing materials.
Drug Delivery : The adamantane-cyclodextrin interaction is widely explored in drug delivery systems, where a drug can be attached to the adamantane "guest" and encapsulated by a cyclodextrin "host" to improve solubility and bioavailability. nih.govnih.gov
Surface Recognition : Surfaces functionalized with cyclodextrins can selectively bind to particles or molecules bearing adamantyl groups, a principle used in biosensors and targeted cell labeling.
The this compound molecule itself, or polymers and macrocycles derived from it, can participate in these host-guest interactions, leveraging the strong affinity between the adamantyl group and host molecules like cyclodextrins to build complex, functional supramolecular assemblies. beilstein-journals.orgresearchgate.net
Catalytic Applications and Ligand Design
p-(1-Adamantyl)toluene and its Derivatives as Ligands in Organometallic Catalysis
Derivatives of this compound are utilized in the synthesis of specialized ligands for organometallic catalysis. The adamantyl group, in particular, serves as a bulky substituent that can significantly influence the steric and electronic environment of a metal center, thereby affecting the catalyst's activity, selectivity, and stability.
The adamantyl group is a large, rigid, and three-dimensional substituent that exerts significant steric hindrance. When incorporated into a ligand, this steric bulk can create a specific coordination environment around the metal center, which can:
Promote the formation of coordinatively unsaturated species: The bulkiness of adamantyl-containing ligands can limit the number of ligands that can coordinate to a metal center, leading to the formation of highly reactive, low-coordinate species.
Influence the regioselectivity and stereoselectivity of reactions: The steric demands of the adamantyl group can direct incoming substrates to bind to the metal center in a specific orientation, thereby controlling the outcome of the reaction.
Enhance catalyst stability: The rigid adamantyl cage can shield the metal center from decomposition pathways, such as dimerization or aggregation, leading to a more robust and longer-lived catalyst.
From an electronic perspective, the adamantyl group is generally considered to be an electron-donating group. This property can increase the electron density on the metal center, which can, in turn, influence the rates of key steps in a catalytic cycle, such as oxidative addition and reductive elimination.
Ligands bearing adamantyl substituents have demonstrated significant utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The steric bulk of the adamantyl group is particularly advantageous in facilitating the coupling of challenging substrates, such as sterically hindered aryl chlorides. For instance, phosphine (B1218219) ligands incorporating adamantyl moieties have been shown to be highly effective in these transformations.
The general mechanism for the Suzuki-Miyaura coupling is depicted below:
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The key steps in the cycle are:
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.
Reductive Elimination: The coupled product is formed, regenerating the Pd(0) catalyst.
The bulky adamantyl-containing ligands can accelerate the rate-determining reductive elimination step and stabilize the active monoligated palladium species.
While less specifically documented for ligands directly derived from this compound, the principles of using bulky adamantyl phosphines in carbonylation reactions are also relevant. These ligands can promote high catalytic activity and selectivity in processes such as the carbonylation of aryl halides to produce aldehydes, ketones, and carboxylic acid derivatives.
The field of C-H activation aims to directly convert C-H bonds into new functional groups, offering a more atom-economical and efficient approach to chemical synthesis. The design of the ligand is crucial in achieving high reactivity and selectivity in these transformations. The steric and electronic properties of adamantyl-containing ligands can be beneficial in C-H activation catalysis. The bulky nature of the adamantyl group can facilitate the formation of a sterically accessible coordination site for the C-H bond of a substrate to interact with the metal center. Furthermore, the electron-donating character of the adamantyl group can enhance the reactivity of the metal center towards C-H bond cleavage. While specific examples detailing the use of ligands directly synthesized from this compound in C-H activation are not prevalent in the literature, the known advantages of adamantyl-substituted ligands in other areas of catalysis suggest their potential in this field.
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. The development of new chiral ligands is a central focus of this field. The rigid and well-defined three-dimensional structure of the adamantyl group makes it an attractive scaffold for the design of chiral ligands. By introducing chirality into the adamantyl framework or by using it as a bulky, stereodirecting group, it is possible to create a chiral environment around a metal center. This chiral pocket can then induce enantioselectivity in a catalytic reaction by favoring the formation of one enantiomer of the product over the other. Although the direct application of chiral ligands derived from this compound in asymmetric catalysis is not extensively reported, the principles of using bulky, rigid scaffolds to control stereochemistry are well-established.
Derivatives of this compound can be used to synthesize adamantyl-containing amines, which in turn can serve as precursors to imido ligands. Vanadium complexes bearing adamantyl imido ligands have been investigated for their catalytic activity in olefin polymerization and dimerization. The adamantyl group in the imido ligand exerts a significant steric influence on the vanadium center, which can affect the selectivity of the catalytic process. For example, in ethylene (B1197577) dimerization, the steric bulk of the adamantyl imido ligand has been shown to play a crucial role in achieving high selectivity for the formation of 1-butene (B85601).
The catalytic activity of these vanadium complexes is often evaluated in the presence of a co-catalyst, such as methylaluminoxane (B55162) (MAO). The nature of both the imido ligand and the ancillary ligands on the vanadium center can be tuned to optimize the catalyst's performance.
Table 1: Examples of Vanadium Complexes with Adamantyl Imido Ligands and their Catalytic Activity in Ethylene Dimerization
| Complex | Co-catalyst | Activity (kg of product/mol V·h) | Selectivity for 1-butene (%) |
|---|---|---|---|
| VCl₂(N-Ad)[(2,6-Me₂C₆H₃)NCH₂(C₅H₄N)] | MAO | 12.8 | >99 |
| VCl₂(N-Ad)[(2,6-iPr₂C₆H₃)NCH₂(C₅H₄N)] | MAO | 15.2 | >99 |
| VCl₂(N-Ph)[(2,6-Me₂C₆H₃)NCH₂(C₅H₄N)] | MAO | 7.6 | 90.4 |
Data compiled from various sources. Ad = adamantyl, Ph = phenyl, MAO = methylaluminoxane.
Organocatalysis and Enzyme Mimics
The application of this compound derivatives in organocatalysis is a less explored area. However, the unique properties of the adamantyl group suggest potential for its use in this field. The steric bulk of the adamantyl moiety could be employed to create specific chiral environments in organocatalysts, influencing the stereochemical outcome of reactions.
In the context of enzyme mimics, the adamantyl group's hydrophobicity and steric bulk are of interest. The adamantyl group can be used to create hydrophobic pockets in synthetic molecules, mimicking the active sites of enzymes. researchgate.net This can lead to enhanced substrate binding and catalytic activity. Furthermore, the steric hindrance provided by the adamantyl group can protect a catalytic center from degradation, thereby increasing its stability and lifetime, a concept that is also observed in drug design where an adamantyl group can impede access by hydrolytic enzymes. researchgate.netnih.gov While direct examples involving this compound are scarce, the foundational principles support the potential for its derivatives in designing robust and selective enzyme-mimicking systems.
Adamantane-Based Organocatalysts
The adamantane (B196018) moiety has been successfully incorporated into various organocatalyst frameworks, particularly in phosphine ligands used for palladium-catalyzed cross-coupling reactions. The steric bulk of the adamantyl group is crucial for promoting the formation of highly active, low-coordinate metal complexes, which are key to catalytic activity.
One prominent example is the family of di(1-adamantyl)phosphino-containing ligands, such as MorDalPhos. These ligands have demonstrated exceptional performance in challenging C-N bond formation reactions, including the chemoselective arylation of amines and hydrazine (B178648) monoarylation. The adamantyl groups provide the necessary steric hindrance to facilitate reductive elimination, the final step in many cross-coupling catalytic cycles.
Table 1: Performance of Adamantyl-Containing Phosphine Ligands in Catalysis This table is interactive. Click on the headers to sort the data.
| Ligand/Catalyst | Reaction Type | Substrates | Yield (%) | Key Features |
|---|---|---|---|---|
| MorDalPhos | C-N Coupling | Aryl Halides, Amines | High | Highly active for chemoselective arylations. |
| Ad2PnBu | C-C Coupling | Aryl Chlorides, Boronic Acids | >90 | Effective for sterically demanding substrates. |
| POPd-Ad | Suzuki Coupling | Unreactive Aryl Chlorides | 99 | Precatalyst with high efficiency. |
The use of adamantyl-based phosphine ligands has also proven effective in C-C bond-forming reactions. For instance, ligands like AdCyBrettPhos have shown improved yields in traditionally difficult C-O bond formations with electron-rich aryl halide substrates. The electron-donating nature of the adamantyl group enhances the reactivity of the metal center, making it more susceptible to oxidative addition, the initial step in the catalytic cycle.
Supramolecular Nanoreactors for Enhanced Catalytic Efficiency
The adamantyl group's strong and specific non-covalent interactions with macrocyclic hosts, such as cyclodextrins and cucurbiturils, have been exploited to create supramolecular nanoreactors. These systems encapsulate a catalyst within the host's cavity, creating a microenvironment that can enhance reaction rates and selectivity.
Researchers have designed N-heterocyclic carbene (NHC) ligands modified with an adamantyl group. This "guest" can be encapsulated by a "host" molecule, such as β-cyclodextrin or cucurbit nih.govuril (CB7), which can be anchored to a solid support. This approach combines the benefits of homogeneous catalysis (high efficiency and selectivity) with heterogeneous catalysis (easy separation and recycling of the catalyst). The host-guest interaction is robust and allows for the recovery and reuse of the catalyst without significant leaching. The association equilibrium constant for adamantane-β-cyclodextrin complexes is in the order of K = 5.2 × 104 M−1, indicating a strong binding affinity that is crucial for the stability of such systems.
Mechanistic Studies of Catalytic Cycles
Understanding the intricate details of a catalytic cycle is paramount for the rational design of more efficient catalysts. Mechanistic studies involving adamantyl-containing catalysts often focus on characterizing key intermediates and gathering kinetic and spectroscopic data to elucidate reaction pathways.
Intermediate Characterization (e.g., using XAS)
The characterization of transient or unstable intermediates in a catalytic cycle provides direct insight into the reaction mechanism. While specific X-ray Absorption Spectroscopy (XAS) studies on catalysts derived from this compound are not documented, the technique is a powerful tool for probing the electronic and geometric structure of metal centers in catalysts. For palladium catalysts bearing adamantyl-phosphine ligands, XAS could be employed to study the oxidation state and coordination environment of the palladium center at various stages of the catalytic cycle, such as after oxidative addition and before reductive elimination.
For example, in the study of monomeric arylpalladium(II) halide complexes with hindered phosphine ligands like 1-adamantyl-di-tert-butylphosphine, techniques such as X-ray diffraction and IR spectroscopy have been used to characterize intermediates. These studies have suggested the presence of agostic interactions between a C-H bond of the ligand and the palladium center, which can stabilize the complex. XAS would be a complementary technique to further probe the electronic nature of the palladium center in such intermediates.
Kinetic and Spectroscopic Evidence for Reaction Pathways
Table 2: Kinetic Parameters for Suzuki Coupling with Adamantyl-Phosphine Ligated Catalyst This table is interactive. Click on the headers to sort the data.
| Catalyst System | Substrates | Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|---|---|
| POPd-Ad / KOtBu | Phenyl chloride, 4-tolylboronic acid | 95 | 0.5 | 99 |
| POPd-Ad / CsF | 4-chloroanisole, phenylboronic acid | 95 | 1.0 | 83 |
| POPd-Ad / CsF | 2-chloropyridine, phenylboronic acid | 95 | 1.0 | 99 |
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are invaluable for monitoring the progress of a reaction in real-time and identifying intermediates. For example, in situ NMR spectroscopy can be used to observe the formation and consumption of catalytic species throughout the reaction, providing direct evidence for the proposed reaction pathway. While detailed spectroscopic studies on catalytic cycles involving this compound are not available, the principles have been applied to other adamantyl-containing systems to understand competing reaction pathways and the influence of molecular conformation on product selectivity.
Future Research Directions and Emerging Areas
Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability
The pursuit of green chemistry principles is reshaping synthetic organic chemistry, with a strong emphasis on maximizing atom economy—the efficiency of incorporating reactant atoms into the final product. jk-sci.comnih.govwikipedia.org Traditional syntheses of p-(1-adamantyl)toluene, often relying on Friedel-Crafts alkylation, are effective but can generate significant waste. Future research will focus on developing cleaner, more efficient synthetic pathways.
Key research directions include:
Catalytic C-H Adamantylation: Moving beyond classical electrophilic aromatic substitution, research into direct C-H functionalization of toluene (B28343) using adamantyl sources would represent a significant leap in atom economy. This approach would eliminate the need for pre-functionalized starting materials and reduce stoichiometric byproducts.
Solid Acid Catalysts: Replacing traditional Lewis or Brønsted acid catalysts with recyclable solid acid catalysts (e.g., zeolites, functionalized resins) can mitigate issues of catalyst separation, recovery, and corrosive waste streams.
Sustainable Solvents: Exploring benign solvent systems to replace chlorinated hydrocarbons commonly used in Friedel-Crafts reactions will be crucial for enhancing the environmental profile of the synthesis.
| Synthesis Strategy | Traditional Approach (Friedel-Crafts) | Future Direction | Principle Addressed |
| Catalyst | Stoichiometric AlCl₃ or H₂SO₄ | Reusable solid acid catalysts | Waste Reduction, Catalyst Recovery |
| Reactants | Toluene + Adamantyl halide/alcohol | Toluene + Adamantane (B196018) (via C-H activation) | Atom Economy rsc.org |
| Solvent | Chlorinated solvents (e.g., CS₂, CH₂Cl₂) | Greener solvents (e.g., high-boiling point ethers) | Pollution Prevention |
Table 1: Comparison of traditional and future synthetic approaches for this compound, highlighting improvements in sustainability.
Exploration of New Reactivity Modes and Transformations
The unique structure of this compound, featuring a sterically demanding adamantyl group on a toluene ring, offers intriguing possibilities for novel chemical transformations. The bulky adamantyl moiety can exert significant steric and electronic influence, directing reactivity in predictable ways.
Future explorations are likely to target:
Selective C-H Functionalization: The toluene methyl group and the aromatic ring present multiple sites for C-H activation. Research will focus on developing catalytic systems that can selectively functionalize the benzylic C(sp³)–H bonds of the methyl group or the C(sp²)–H bonds of the aromatic ring. acs.orgnih.govnih.gov The steric hindrance from the adamantyl group is expected to favor functionalization at the less-hindered positions.
Directed Ortho-Metalation: The development of directing groups that can be temporarily installed on the methyl group could enable selective metalation and subsequent functionalization at the ortho position, overcoming the steric blockade of the adamantyl group.
Transformations of the Adamantane Cage: While the adamantane core is famously robust, exploring conditions for its selective functionalization in the presence of the aromatic ring could yield polyfunctional derivatives with unique three-dimensional structures. researchgate.net
Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction
Computational chemistry is an indispensable tool for modern chemical research, enabling the prediction of molecular properties and the elucidation of complex reaction mechanisms. rongyaobio.com For this compound and its derivatives, advanced computational modeling will be instrumental in guiding experimental work.
Emerging areas for computational study include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to map the energy profiles of potential synthetic routes and reactivity pathways. nih.govresearchgate.netdergipark.org.tr This allows for the rational design of catalysts and reaction conditions by identifying transition states and intermediates. rongyaobio.com
Property Prediction: Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical, chemical, and electronic properties of novel derivatives. This is particularly valuable for screening potential candidates for applications in materials science or as ligands without the need for exhaustive synthesis and testing.
Supramolecular Assembly Simulation: Molecular dynamics simulations can predict how the rigid and bulky nature of this compound influences its packing in the solid state and its behavior in solution, providing insights for its use in crystal engineering and self-assembling materials. rongyaobio.com
Integration into Multifunctional Materials and Devices
The adamantane cage is a valuable building block in materials science due to its rigidity, thermal stability, and well-defined three-dimensional structure. wikipedia.orgresearchgate.net The this compound molecule can be viewed as a pre-functionalized adamantane scaffold, ready for incorporation into advanced materials.
Future research will likely focus on:
High-Performance Polymers: Incorporating the this compound moiety into polymer backbones is expected to enhance thermal stability, raise the glass transition temperature, and improve mechanical properties. rsc.org Its rigid structure can disrupt chain packing, creating materials with tailored free volume for applications in gas separation membranes.
Organic Electronics: Adamantyl groups are being used to create soluble and processable organic semiconducting materials. rsc.org The this compound unit could serve as a building block for host materials in Organic Light-Emitting Diodes (OLEDs), where its bulk can prevent aggregation and enhance morphological stability. korea.ac.kr
Molecular Scaffolds: The adamantane core provides a rigid, tetrahedral scaffold. nih.gov Functionalization of the toluene ring of this compound can lead to "(3 + 1)" type scaffolds, where three positions on the adamantane cage are available for one type of functionalization and the aromatic ring provides an orthogonally reactive site. researchgate.net These scaffolds are of interest for applications in drug delivery and multivalent systems. nih.gov
| Material Class | Property Enhancement by Adamantyl Group | Potential Application for this compound |
| Polymers | Increased thermal stability, rigidity, etch resistance rsc.org | High-temperature plastics, photoresists |
| OLEDs | Enhanced morphological stability, improved charge balance korea.ac.kr | Stable host materials for blue TADF emitters |
| Liquid Crystals | Introduction of bulk and defined geometry | Dopants or core units in liquid crystal phases |
| Porous Materials | Creation of intrinsic microporosity | Building blocks for polymers of intrinsic microporosity (PIMs) |
Table 2: Potential applications of this compound in advanced materials, leveraging the unique properties of the adamantyl cage.
Expanding Catalytic Applications and Ligand Design Principles
The most significant impact of adamantyl groups in modern chemistry has been in the design of phosphine (B1218219) ligands for cross-coupling reactions. sinocompound.com Ligands bearing bulky and electron-donating alkyl groups like adamantyl have proven highly effective in promoting challenging catalytic transformations. researchgate.net The this compound framework is an ideal platform for developing new, high-performance ligands.
Future directions in this area are:
Novel P-Chiral Ligands: The development of synthetic routes to create chiral phosphorus centers is a key area of ligand design. semanticscholar.orgnih.gov Using this compound as a starting point, new classes of P-chiral ligands can be synthesized where the p-tolyl group and one or two adamantyl groups are attached to phosphorus, offering a unique steric and electronic profile for asymmetric catalysis.
Fine-Tuning Electronic Properties: The p-tolyl group on a phosphine ligand can be further functionalized (e.g., with electron-donating or -withdrawing groups) to systematically tune the electronic properties of the phosphorus center. This allows for the optimization of ligand performance for specific catalytic reactions, such as C-N or C-O bond formation. sinocompound.com
Scaffolds for Bidentate Ligands: The this compound unit can be elaborated into more complex structures, serving as a rigid backbone for bidentate or polydentate ligands. For example, functionalizing the methyl group and an ortho position of the toluene ring could create a rigid pincer-type ligand scaffold.
The continued exploration of this compound across these emerging research areas promises to yield not only a deeper fundamental understanding of its chemistry but also to unlock its potential in creating next-generation catalysts, materials, and technologies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of p-(1-Adamantyl)toluene, and how are reaction conditions optimized?
- Methodology : p-(1-Adamantyl)toluene is typically synthesized via Friedel-Crafts alkylation, where adamantane derivatives (e.g., 1-adamantanol) react with toluene derivatives in acidic media. For example, trifluoroacetic acid (TFA) is used as both solvent and catalyst, with reaction temperatures maintained at 60–80°C for 12–24 hours. Product purity is enhanced via column chromatography using silica gel and non-polar eluents (e.g., hexane/ethyl acetate). Key optimization parameters include acid strength, stoichiometric ratios, and reaction time .
- Data Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via and NMR spectroscopy. Compare spectral data with literature-reported shifts for adamantyl and aromatic protons (e.g., adamantyl C-H signals at δ 1.6–2.1 ppm and toluene aromatic protons at δ 6.8–7.2 ppm) .
Q. How can researchers characterize the thermodynamic stability and solubility profile of p-(1-Adamantyl)toluene?
- Methodology :
- Melting Point : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen.
- Solubility : Conduct gravimetric analysis by dissolving the compound in solvents (e.g., dichloromethane, hexane) at varying temperatures (25–60°C) and measuring saturation points.
Advanced Research Questions
Q. How can contradictory data regarding the catalytic activity of p-(1-Adamantyl)toluene in polymerization reactions be resolved?
- Methodology :
- Experimental Replication : Reproduce studies under standardized conditions (e.g., 1:1 monomer-to-catalyst ratio, inert atmosphere).
- Kinetic Analysis : Use gel permeation chromatography (GPC) to measure molecular weight distributions and confirm polymerization efficiency.
- Contradiction Resolution : Cross-validate results using alternative techniques like MALDI-TOF MS to detect oligomer formation, which may explain discrepancies in reported catalytic yields .
Q. What strategies are effective for analyzing the environmental persistence of p-(1-Adamantyl)toluene in biofilter systems?
- Methodology :
- Biofilter Modeling : Develop a mass-transfer-reaction model incorporating inlet toluene loading rates, biomass accumulation, and pressure drop dynamics. Calibrate the model using experimental removal efficiency data (e.g., 85–95% under 200–500 mg/m³ inlet concentrations).
- Chromatographic Validation : Use gas chromatography-mass spectrometry (GC-MS) to quantify residual toluene in biofilter effluents. Compare chromatograms (retention time: ~3.8 min for toluene) with biogenic toluene markers (e.g., isotopic signatures) to distinguish synthetic vs. natural sources .
Q. How can researchers design a robust structure-activity relationship (SAR) study for p-(1-Adamantyl)toluene derivatives in material science applications?
- Methodology :
- Variable Selection : Systematically vary substituents (e.g., electron-withdrawing groups at the para-position) and measure effects on glass transition temperature () via dynamic mechanical analysis (DMA).
- Statistical Design : Apply response surface methodology (RSM) to optimize synthesis parameters (e.g., temperature, catalyst loading) for maximal thermal stability.
- Data Interpretation : Use multivariate regression to correlate substituent Hammett constants () with trends, ensuring for model validity .
Methodological Guidelines for Data Integrity
- Spectral Analysis : Always include full / NMR assignments and DEPT-135 data to confirm quaternary carbons in adamantyl groups .
- Environmental Studies : Pair biofilter performance data with secondary chromatographic evidence (e.g., GC-MS peak area ratios) to rule out false positives in biogenic toluene detection .
- Statistical Reporting : Adhere to ACS guidelines for significant figures (e.g., report melting points as ±0.5°C) and error margins in kinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
